2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

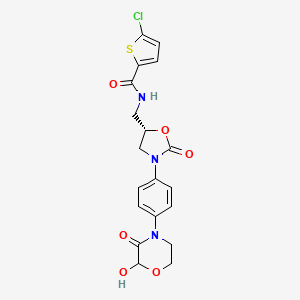

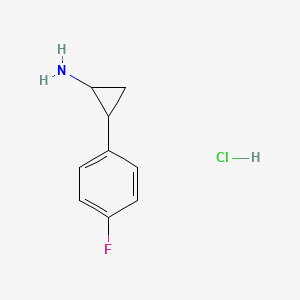

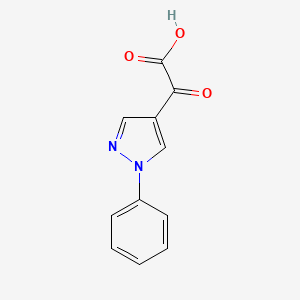

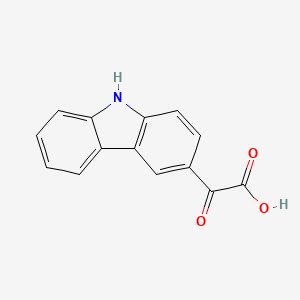

2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H11ClFN . It is also known by other names such as trans-2-(4-Fluorophenyl)cyclopropylamine hydrochloride .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropane ring attached to an amine (NH2) group and a 4-fluorophenyl group . The InChI string of the compound isInChI=1S/C9H10FN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1 . Physical And Chemical Properties Analysis

The molecular weight of this compound is 187.64 g/mol . It has a hydrogen bond donor count of 1 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

Sigma Receptor Ligands

Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines, including compounds with a 4-fluorophenyl group, have been identified as a new class of σ receptor ligands. These compounds exhibit selective affinity towards the σ1 and σ2 receptor subtypes, with modifications at the 4-position enhancing activity. Specifically, trans-2-Fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine and cis-2-fluoro-2-(4-trifluoromethylphenyl)cyclopropan-1-amine have shown significant potency as σ1 and σ2 receptor ligands, respectively (Schinor et al., 2020).

Synthesis Techniques

Innovative synthetic methods have been developed for cyclopropyl amines and cyclopropanols, demonstrating the high-yield formation of cyclopropyl amines from enamines and trimethylsilyl enol ethers. This process highlights the efficiency of aluminum carbenoids in cyclopropanation reactions, offering advantages over traditional reagents (Kadikova et al., 2015).

Modular Access to Polysubstituted 2-Arylcyclopropylamines

A novel approach utilizing organoboron reagents in Cu-catalyzed cyclopropene carbometalation has been developed to synthesize polysubstituted 2-arylcyclopropylamines (ACPA). This method allows for the efficient and enantioselective assembly of ACPAs, marking the first instance of enantioselective multicomponent cyclopropane synthesis. The process significantly enhances the synthesis of ACPAs and may inspire further development in cyclopropane synthesis (Li et al., 2019).

Antibacterial and Antimalarial Agents

4-Alkylaminoaryl phenyl cyclopropyl methanones, derived from 4-fluorochalcones, have been synthesized and evaluated for their antitubercular and antimalarial activities. Several compounds have shown promising in vitro activities against Mycobacterium tuberculosis and Plasmodium falciparum, highlighting their potential as therapeutic agents. Molecular docking and enzyme inhibition studies have been conducted to understand their mode of action (Ajay et al., 2010).

Mécanisme D'action

Target of Action

A similar compound, (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine, is used to prepare trans-2-arylcyclopropylamines, which are potent and selective dipeptidyl peptidase iv inhibitors . This suggests that 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride might also interact with similar targets.

Biochemical Pathways

Based on the potential target of a similar compound, it might be involved in the regulation of dipeptidyl peptidase iv activity, which plays a crucial role in glucose metabolism .

Action Environment

It is generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling this compound .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPBZLHQLCAFOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid](/img/structure/B565893.png)